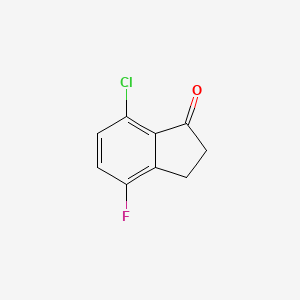

7-Chloro-4-fluoro-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEOMVXXEGFXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881190-28-9 | |

| Record name | 881190-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-4-fluoro-1-indanone chemical properties

An In-depth Technical Guide to 7-Chloro-4-fluoro-1-indanone: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a privileged scaffold in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the aromatic ring significantly modulates the molecule's electronic properties, reactivity, and ultimately, its utility as a synthetic intermediate. This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and reactivity of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this versatile building block for the synthesis of novel, biologically active compounds.

Introduction: The Significance of the Indanone Scaffold

Indanones are prominent structural motifs found in a variety of natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3] The 1-indanone core, in particular, is a key intermediate in the synthesis of numerous therapeutic agents.[4] The introduction of halogen atoms, such as chlorine and fluorine, onto the indanone framework is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate bioavailability.[5] this compound (CAS No: 881190-28-9) emerges as a valuable building block, offering a unique combination of substituents to explore novel chemical space in drug discovery programs.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is foundational to its application in synthesis. While extensive experimental data for this compound is not widely published, its core properties can be summarized based on available data and comparison with analogous structures.

| Property | Value | Reference(s) |

| CAS Number | 881190-28-9 | [6][7][8] |

| Molecular Formula | C₉H₆ClFO | [9] |

| Molecular Weight | 182.58 g/mol | [6] |

| Monoisotopic Mass | 184.00912 Da | [9] |

| Appearance | Predicted: White to off-white or pale yellow solid | [5] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | [5] |

| Storage | Store at room temperature, sealed in a dry environment. | [6] |

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The following profile for this compound is predicted based on its structure and data from analogous compounds, such as 5-fluoro-1-indanone and other substituted indanones.[5][10][11]

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Region: Two signals expected for the two aromatic protons, exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. - Aliphatic Region: Two distinct multiplets, likely triplets or more complex patterns, corresponding to the two methylene (-CH₂-) groups of the five-membered ring. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~200-207 ppm).[11] - Aromatic Carbons: Six distinct signals, with the carbon directly bonded to fluorine exhibiting a large ¹JCF coupling constant. - Aliphatic Carbons: Two signals in the upfield region (~25-40 ppm).[11] |

| Infrared (IR) Spectroscopy | - A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹.[5][10] - Bands corresponding to aromatic C=C stretching (~1480-1600 cm⁻¹).[10] - A strong band for C-F stretching (~1250 cm⁻¹).[10] - Aliphatic and aromatic C-H stretching bands.[10] |

| Mass Spectrometry (MS) | - Molecular Ion Peak: [M]⁺ at m/z ≈ 184 and 186 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Key Fragment: A significant fragment corresponding to the loss of carbon monoxide ([M-CO]⁺) at m/z ≈ 156/158.[5] |

Predicted Mass Spectrometry Collision Cross Section (CCS) Data [9]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.01640 | 132.6 |

| [M+Na]⁺ | 206.99834 | 144.4 |

| [M-H]⁻ | 183.00184 | 136.5 |

Synthesis and Reactivity

Proposed Synthesis: Intramolecular Friedel-Crafts Acylation

The most common and robust method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride.[5][12] This approach ensures high regioselectivity for the cyclization.

Diagram 1: Proposed Synthesis of this compound

A plausible two-step synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

Causality: This protocol is designed based on established procedures for similar transformations.[12] The conversion of the carboxylic acid to the more reactive acyl chloride (Step 1) is crucial for facilitating the subsequent intramolecular electrophilic aromatic substitution, which is catalyzed by a strong Lewis acid like AlCl₃ (Step 2).

Step 1: Preparation of 3-(2-Chloro-5-fluorophenyl)propanoyl chloride

-

To a stirred solution of 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C under a nitrogen atmosphere.

-

Add a solution of the crude 3-(2-chloro-5-fluorophenyl)propanoyl chloride (from Step 1) in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three key structural features: the ketone carbonyl, the activated/deactivated aromatic ring, and the acidic α-protons.

Diagram 2: Key Reactive Sites of this compound

The molecule offers multiple avenues for chemical modification.

-

Reactions at the Carbonyl Group : The ketone functionality is susceptible to a wide range of standard carbonyl chemistry.

-

Reduction : Can be reduced to the corresponding alcohol, 7-chloro-4-fluoro-1-indanol, using reducing agents like sodium borohydride (NaBH₄).[5]

-

Wittig Reaction : Can be converted to an alkene via reaction with phosphorus ylides.

-

Reductive Amination : Can form amines by reaction with an amine in the presence of a reducing agent.

-

-

Reactions at the α-Position : The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, including:

-

Aldol and Knoevenagel condensations.

-

Alkylation and acylation reactions.

-

-

Reactions on the Aromatic Ring : The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (chloro, fluoro, and the alkyl portion of the fused ring) are complex. The fluorine atom is activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The overall regioselectivity of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a precursor to more complex molecules with therapeutic applications. The indanone scaffold is a cornerstone in the development of drugs for a multitude of diseases.[2][4]

-

Neurodegenerative Diseases : Substituted indanones are central to drugs targeting Alzheimer's disease, such as Donepezil, an acetylcholinesterase inhibitor.[4] This scaffold provides a rigid framework for orienting functional groups for optimal target binding.

-

Oncology : Indanone derivatives have been investigated as potent anti-cancer agents, with some compounds shown to induce apoptosis in tumor cells.[3][5]

-

Anti-inflammatory Agents : The indanone core is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac.[4]

-

Antiviral and Antibacterial Agents : The scaffold has been incorporated into molecules with demonstrated activity against various viruses and bacteria.[3][13]

By providing a synthetically versatile starting point, this compound enables medicinal chemists to generate libraries of novel compounds, where the chloro and fluoro substituents can be used to fine-tune pharmacological properties.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on data for structurally related compounds such as 5-chloro-1-indanone and 7-fluoro-1-indanone, the following precautions are advised.[14][15]

-

General Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Hazards : May cause skin and serious eye irritation.[14][15] May be harmful if swallowed, inhaled, or in contact with skin.[15]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.

-

Disclaimer : This information is not a substitute for a compound-specific SDS. Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern on the robust indanone scaffold provides a platform for developing novel therapeutic agents. This guide has detailed its core chemical properties, predicted its spectroscopic signature, outlined a logical synthetic pathway, and discussed its reactivity. For researchers and drug development professionals, this compound represents a valuable tool for accessing new chemical entities in the ongoing quest for more effective medicines.

References

- Sunway Pharm Ltd. This compound - CAS:881190-28-9. [URL: https://www.3wpharm.com/pro/7-Chloro-4-fluoro-1-indanone_48992.html]

- ChemicalBook. This compound CAS#: 881190-28-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02688179.htm]

- ChemicalBook. This compound | 881190-28-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02688179_EN.htm]

- ChemicalBook. 7-Fluoro-1-indanone synthesis. [URL: https://www.chemicalbook.com/synthesis/651735-59-0.html]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-1-indanone. [URL: https://www.fishersci.com/msds?productName=AC436810010]

- Sigma-Aldrich. SAFETY DATA SHEET - 1-Indanone. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/56880]

- PubChemLite. This compound (C9H6ClFO). [URL: https://pubchemlite.deepchem.io/compound/7-chloro-4-fluoro-1-indanone]

- Aobchem. 4-CHLORO-7-FLUORO-1-INDANONE. [URL: https://www.aobchem.com/product/af17229.html]

- Organic Syntheses Procedure. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0103]

- Fluoromart. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE. [URL: https://www.fluoromart.com/6-chloro-4-fluoro-1-indanone-cas-174603-49-7]

- PubChem. 7-Fluoroindan-1-one | C9H7FO | CID 2782767. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782767]

- ChemicalBook. 4-CHLORO-7-FLUORO-1-INDANONE | 1260018-63-0. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82607831_EN.htm]

- van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0034-1378253]

- Aobchem. 4-CHLORO-7-FLUORO-1-INDANONE (Chinese). [URL: https://www.aobchem.cn/product/af17229.html]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-1-indanone-in-modern-pharmaceutical-synthesis-33827619.html]

- Benchchem. An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications. [URL: https://www.benchchem.

- Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone. [URL: https://patents.google.

- Mondal, P., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33333-33355. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra06635a]

- Mondal, P., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC advances, 12(51), 33333–33355. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9680376/]

- Kotha, S., & Meshram, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [URL: https://www.researchgate.net/publication/314998993_Synthesis_of_1-indanones_with_a_broad_range_of_biological_activity]

- Guidechem. What is the current research progress on 1-Indanone derivatives? - FAQ. [URL: https://www.guidechem.

- ChemScene. 651735-59-0 | 7-Fluoro-1-indanone. [URL: https://www.chemscene.com/products/7-Fluoro-1-indanone-651735-59-0.html]

- Manchester Organics. 7-Fluoro-1-indanone | 651735-59-0. [URL: https://www.manchesterorganics.

- Fisher Scientific. SAFETY DATA SHEET - 1-Indanone. [URL: https://www.fishersci.com/msds?productName=AC121650250]

- Cole-Parmer. Material Safety Data Sheet - 1-Indanone, 99+%. [URL: https://www.coleparmer.com/msds/28502.htm]

- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]

- Guidechem. 4-Fluoro-7-Methoxy-1-indanone (CAS No. 127033-13-0) SDS. [URL: https://www.guidechem.com/msds/127033-13-0.html]

- Benchchem. Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide. [URL: https://www.benchchem.com/blog/spectroscopic-profile-of-5-fluoro-1-indanone-a-technical-guide]

- Austin, C., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. [URL: https://chem.utah.edu/directory/flynn/5700-nmr/handouts-and-assignments/austin_2-ethyl-indanone.pdf]

- Guidechem. 1-Indanone 83-33-0 C9H8O. [URL: https://www.guidechem.com/products/1-indanone-83-33-0.html]

- ChemicalBook. 1-Indanone(83-33-0) IR Spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_83-33-0_IR1.htm]

- Benchchem. Spectroscopic Profile of 4-Chloro-1-indanone: A Technical Guide. [URL: https://www.benchchem.com/blog/spectroscopic-profile-of-4-chloro-1-indanone-a-technical-guide]

- Kotha, S., & Meshram, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451–494. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5382583/]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - CAS:881190-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound CAS#: 881190-28-9 [chemicalbook.com]

- 8. This compound | 881190-28-9 [chemicalbook.com]

- 9. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]

- 14. fishersci.com [fishersci.com]

- 15. 7-Fluoroindan-1-one | C9H7FO | CID 2782767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Chloro-4-fluoro-1-indanone (CAS: 881190-28-9): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework serves as a versatile template for developing therapeutic agents across a wide spectrum of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto this scaffold is a cornerstone of modern drug design. Fluorine substitution, in particular, can significantly enhance critical drug-like properties, including metabolic stability, binding affinity, and bioavailability.

This guide provides a comprehensive technical overview of 7-Chloro-4-fluoro-1-indanone, a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, explore a robust synthetic pathway with detailed mechanistic insights, outline methods for its spectroscopic characterization, and discuss its strategic importance as a building block in the synthesis of advanced pharmaceutical agents.

Physicochemical and Structural Properties

This compound is a di-halogenated aromatic ketone that serves as a high-value building block in organic synthesis.[3] Its chemical structure combines the reactive ketone functionality with a benzene ring activated and modulated by two different halogen atoms, offering multiple avenues for further chemical modification.

| Property | Value | Reference(s) |

| CAS Number | 881190-28-9 | [4] |

| Molecular Formula | C₉H₆ClFO | [5] |

| Molecular Weight | 184.60 g/mol | [5] |

| IUPAC Name | 7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | [5] |

| Appearance | White to light yellow solid (predicted) | |

| Storage | Sealed in dry, room temperature conditions | [4] |

| Key Role | Pharmaceutical Intermediate, Organic Building Block | [6][7] |

Synthesis and Mechanism: Intramolecular Friedel-Crafts Acylation

The most reliable and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[8][9] This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, driven by a strong Lewis or Brønsted acid catalyst.[1][10] For this compound, the logical precursor is 3-(2-chloro-5-fluorophenyl)propanoic acid (CAS: 847492-00-6).[6]

Synthetic Workflow

The overall process is a two-stage approach: synthesis of the propanoic acid precursor followed by the key cyclization reaction.

Reaction Mechanism

The core of the synthesis is the electrophilic aromatic substitution reaction. The Lewis acid (e.g., AlCl₃) activates the acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new five-membered ring. The final step involves deprotonation to restore aromaticity.

Detailed Experimental Protocol (Synthesis)

This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[1][11]

Step 1: Synthesis of 3-(2-chloro-5-fluorophenyl)propanoic acid chloride

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.5 eq) in an appropriate anhydrous solvent like dichloromethane (DCM) or benzene.

-

Gently reflux the mixture for 2-3 hours or until gas evolution (HCl, SO₂) ceases.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 - 1.2 eq) in a dry, inert solvent (e.g., DCM or 1,2-dichloroethane) in a separate flask cooled in an ice bath (0-5 °C).

-

Dissolve the crude acid chloride from Step 1 in the same anhydrous solvent.

-

Add the acid chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complex formed with the product ketone.[10]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM, 2x).

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the structure and purity of the final product is essential. The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar halogenated indanones.[12][13]

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): Two protons appearing as doublets or doublets of doublets, with coupling patterns influenced by both the adjacent proton and the fluorine atom (³JH-H, ⁴JH-F).Aliphatic Region (δ 2.6-3.2 ppm): Two distinct multiplets (likely triplets of triplets), each integrating to 2H, corresponding to the two methylene groups (-CH₂CH₂-) of the cyclopentanone ring. |

| ¹³C NMR | Carbonyl (C=O): δ ~195-205 ppm (most downfield signal).Aromatic Carbons: 6 signals in the δ 115-160 ppm range. Carbons bonded to F and Cl will show characteristic shifts and C-F coupling.Aliphatic Carbons (-CH₂-): 2 signals in the δ 25-40 ppm range. |

| IR Spectroscopy | C=O stretch (ketone): Strong absorption at ~1700-1725 cm⁻¹.Aromatic C=C stretch: Medium absorptions at ~1580-1600 cm⁻¹ and ~1470-1490 cm⁻¹.C-F stretch: Strong absorption at ~1200-1280 cm⁻¹.C-Cl stretch: Medium to weak absorption at ~700-850 cm⁻¹.Aromatic/Aliphatic C-H stretch: ~2850-3100 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z 184 and 186 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.Key Fragments: [M-CO]⁺ (m/z 156/158), loss of Cl, and other characteristic aromatic fragments. |

Standard Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the spectrum using an FTIR spectrometer with a diamond ATR accessory for a solid sample or as a thin film from a volatile solvent.

-

Mass Spectrometry: Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight and fragmentation pattern.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate. The indanone scaffold is a key component in drugs targeting central nervous system (CNS) disorders, cancers, and inflammation.[1][7]

-

Neurodegenerative Diseases: The most prominent application of indanone derivatives is in the treatment of Alzheimer's disease.[1] Compounds derived from this scaffold can act as inhibitors of enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), helping to restore neurotransmitter levels in the brain. The specific 4-fluoro and 7-chloro substitution pattern offers a unique electronic and steric profile for probing enzyme active sites.

-

Oncology: Various substituted 2-benzylidene-1-indanones have shown potent cytotoxicity against human cancer cell lines by inhibiting tubulin polymerization.[1] The this compound core can be readily elaborated, for instance, via an aldol condensation at the C2 position, to generate libraries of such compounds for anticancer screening.

-

CNS Agents: Fluorinated indanone scaffolds are valuable for creating selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[7] The fluorine atom can improve metabolic stability and brain penetration, which are critical attributes for CNS drug candidates.

Safety and Handling

Based on safety data sheets for structurally similar halogenated indanones, this compound should be handled as a hazardous chemical.[14][15][16]

-

Hazard Classification:

| GHS Pictogram | Hazard Statement |

| Warning. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

-

Handling:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound (CAS 881190-28-9) is a strategically important synthetic intermediate whose value is derived from the convergence of the pharmacologically privileged indanone scaffold and the beneficial properties imparted by its specific halogenation pattern. Its synthesis, primarily achieved through a robust intramolecular Friedel-Crafts acylation, is accessible and scalable. For medicinal chemists and drug development scientists, this compound represents a versatile platform for generating novel molecular entities with potential therapeutic applications in neuroprotection, oncology, and the treatment of other CNS disorders. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the quest for next-generation therapeutics.

References

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-1-indanone.

-

MySkinRecipes. (n.d.). 4-FLUORO-7-HYDROXY-1-INDANONE. Retrieved from [Link]

- Boktor, F., & Rauf, K. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.

- Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6ClFO). Retrieved from [Link]

- Kwiecień, H., & Gzella, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Ahmed, S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.

- Capot Chemical Co., Ltd. (2010). MSDS of 7-Chloro-1-indanone.

-

Aobchem. (n.d.). 4-CHLORO-7-FLUORO-1-INDANONE. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Indanone.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Lan, K., Fen, S., & Shan, Z. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 60(1), 80-82.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Indanone(615-13-4) 1H NMR [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound - CAS:881190-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 6. 3-(2-Chloro-5-fluoro-phenyl)-propionic acid [synhet.com]

- 7. 4-FLUORO-7-HYDROXY-1-INDANONE [myskinrecipes.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 12. preprints.org [preprints.org]

- 13. jps.usm.my [jps.usm.my]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Significance of the Indanone Scaffold

An In-depth Technical Guide to the Synthesis of 7-Chloro-4-fluoro-1-indanone via Key Phenylpropanoic Acid Precursors

This compound is a halogenated derivative of 1-indanone, a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring[1][2]. While specific applications of this particular derivative are niche, the broader class of indanone-based compounds represents a cornerstone in medicinal chemistry and drug discovery. The indanone scaffold is a "privileged structure," meaning it can bind to multiple biological targets with high affinity.

The most notable example is Donepezil, a leading therapeutic for Alzheimer's disease, which is built upon an indanone core[3]. Indanone derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), making them valuable for developing agents against various neurodegenerative disorders[3]. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability[4]. This guide provides a detailed technical overview of the primary synthetic pathway to this compound, with a core focus on the synthesis of its essential precursors.

The Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most robust and widely employed method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation[5][6]. This powerful reaction involves the cyclization of a tethered acyl group onto an aromatic ring, forming a new carbon-carbon bond and closing the five-membered ring.

For the synthesis of this compound, the essential starting material is 3-(4-chloro-2-fluorophenyl)propanoic acid . The entire synthetic challenge can thus be broken down into two primary stages: the synthesis of this key precursor and its subsequent cyclization.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Primary Precursor: 3-(4-Chloro-2-fluorophenyl)propanoic Acid

The synthesis of the target indanone is entirely dependent on the successful preparation of its phenylpropanoic acid precursor. A reliable method begins with a substituted benzaldehyde and builds the three-carbon side chain.

Rationale and Methodology

A common and effective route involves the Knoevenagel condensation of 4-chloro-2-fluorobenzaldehyde with malonic acid, followed by reduction[7]. The initial condensation creates an α,β-unsaturated carboxylic acid (a cinnamic acid derivative). Subsequent reduction of the carbon-carbon double bond yields the desired saturated propanoic acid.

Experimental Protocol: Precursor Synthesis

Step 1: Knoevenagel Condensation

-

To a reaction vessel, add 4-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and an organic base such as piperidine or pyridine in a suitable solvent like ethanol[7][8][9].

-

Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture and acidify with aqueous HCl. The resulting precipitate, 3-(4-chloro-2-fluorophenyl)acrylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Cinnamic Acid Derivative

-

Dissolve the crude acrylic acid derivative from the previous step in a suitable solvent (e.g., ethyl acetate or ethanol).

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C)[10].

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 3-(4-chloro-2-fluorophenyl)propanoic acid, which can be purified by recrystallization.

| Parameter | Step 1: Condensation | Step 2: Hydrogenation |

| Key Reagents | 4-chloro-2-fluorobenzaldehyde, Malonic acid, Piperidine | 3-(4-chloro-2-fluorophenyl)acrylic acid, Pd/C, H₂ |

| Solvent | Ethanol or Pyridine | Ethyl Acetate or Ethanol |

| Temperature | Reflux | Room Temperature |

| Typical Yield | 80-95% | >95% |

The Cyclization Step: Forming this compound

With the key precursor in hand, the final step is the intramolecular Friedel-Crafts acylation to form the indanone ring. This cyclization is an electrophilic aromatic substitution, where the aromatic ring acts as the nucleophile and a newly formed acylium ion acts as the electrophile[11][12]. The substitution is directed by the activating effect of the fluorine atom to the ortho position.

There are two primary methods to achieve this transformation: direct cyclization using a strong Brønsted acid or a two-step approach via an acyl chloride intermediate with a Lewis acid catalyst.

Method A: Direct Cyclization with Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a viscous liquid that serves as both a strong acid catalyst and a dehydrating agent, making it highly effective for this type of cyclization[5].

Experimental Protocol:

-

Place 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask.

-

Add an excess of polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).

-

Heat the mixture with stirring to 80-100 °C. The reaction is typically complete within 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the PPA.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Method B: Acyl Chloride Cyclization with a Lewis Acid (AlCl₃)

This method first activates the carboxylic acid by converting it to a more reactive acyl chloride, which can then be cyclized under the influence of a strong Lewis acid like aluminum chloride (AlCl₃)[13].

Experimental Protocol:

-

Acyl Chloride Formation: Gently reflux a solution of 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add aluminum chloride (AlCl₃) (1.1-1.2 eq) portion-wise, controlling the temperature.

-

Allow the reaction to stir at 0 °C to room temperature until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Mechanistic Rationale

The core of the reaction is the formation of a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of the aromatic ring at the position ortho to the fluorine atom, which is electronically activated towards electrophilic substitution.

Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.

| Parameter | Method A: PPA | Method B: Acyl Chloride / AlCl₃ |

| Key Reagents | Polyphosphoric Acid (PPA) | Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃) |

| Reaction Steps | One step from precursor | Two steps (activation, then cyclization) |

| Temperature | 80-100 °C | 0 °C to Room Temperature |

| Key Advantages | Operationally simple, one-pot cyclization. | Often proceeds under milder temperature conditions. |

| Key Disadvantages | High viscosity of PPA can make stirring difficult; quench can be highly exothermic. | Requires stoichiometric amounts of moisture-sensitive AlCl₃; generates corrosive HCl gas. |

Summary and Outlook

The synthesis of this compound is reliably achieved through a well-established, two-part strategy. The cornerstone of this approach is the preparation of the 3-(4-chloro-2-fluorophenyl)propanoic acid precursor, typically via a Knoevenagel condensation followed by hydrogenation. The subsequent and final ring-closing step leverages the power of the intramolecular Friedel-Crafts acylation.

Researchers can choose between a direct, high-temperature cyclization with polyphosphoric acid or a milder, two-step procedure involving the formation of an acyl chloride followed by Lewis acid-catalyzed ring closure. The choice depends on available equipment, scale, and handling preferences for the potent reagents involved. This foundational pathway provides a clear and adaptable blueprint for accessing not only the title compound but also a wide array of substituted indanones crucial for advancing research in medicinal chemistry.

References

-

Kaur, M., & Singh, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Welch, J. T., & Lin, J. (2010). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 15(3), 1683–1697. Available at: [Link]

- Google Patents. (n.d.).EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

PubChemLite. (n.d.). this compound (C9H6ClFO). Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. Available at: [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.).CN104910001A - Synthetic method of 5-chloro-1-indanone.

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

-

Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 2. This compound CAS#: 881190-28-9 [chemicalbook.com]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 8. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluorinated Indanone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of Fluorine in the Indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid framework provides a versatile scaffold for the development of therapeutic agents across various disease areas, including cancer, inflammation, and neurodegenerative disorders.[1][2][3] The strategic incorporation of fluorine atoms into the indanone nucleus has emerged as a powerful tool to modulate the physicochemical and biological properties of these derivatives. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby augmenting the therapeutic potential of the parent compound.[4] This technical guide provides an in-depth exploration of the biological activities of fluorinated indanone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Cell Proliferation and Angiogenesis

Fluorinated indanone derivatives have demonstrated significant promise as anticancer agents, exhibiting potent antiproliferative and antiangiogenic properties.[5] Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action: Microtubule Destabilization and Beyond

A primary anticancer mechanism of certain fluorinated indanone derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Furthermore, some fluorinated benzylidene indanone derivatives have been shown to exert antiangiogenic effects by downregulating the expression of key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[5] This dual mechanism of action, targeting both the tumor cells directly and their blood supply, makes these compounds particularly attractive as potential cancer therapeutics. Some derivatives may also exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[6]

Quantitative Analysis of Anticancer Efficacy

The cytotoxic effects of fluorinated indanone derivatives have been evaluated against various human cancer cell lines. The following table summarizes the in vitro and in vivo performance of a representative fluorinated benzylidene indanone derivative in comparison to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |

| In Vitro Cytotoxicity (MCF-7) | Induces G2/M phase arrest | Antimetabolite (inhibits thymidylate synthase) | [5] |

| Mechanism of Action | Microtubule destabilizer; Downregulates VEGF and HIF-1α | Antimetabolite | [5] |

| In Vivo Efficacy (C3H/Jax mice mammary carcinoma model) | 48.2% tumor volume reduction | Tumor inhibition varies by model and dose | [5] |

| Toxicity (Swiss albino mice) | Well-tolerated up to 1000 mg/kg in acute oral toxicity studies | Known for significant side effects | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[7]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated indanone derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indanone derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

The indanone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and its fluorinated derivatives have shown promise in modulating key inflammatory pathways.[3]

Mechanism of Action: COX Inhibition and NF-κB/MAPK Signaling

A primary mechanism of the anti-inflammatory action of indanone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[8] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some 2-benzylidene-1-indanone derivatives have been shown to block the activation of the NF-κB/MAPK signaling pathway.[5] This pathway plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Structure-Activity Relationship of Indanone Derivatives as AChE Inhibitors

The following table presents a comparative analysis of the structure-activity relationships of various indanone derivatives as AChE inhibitors.

| Compound ID | Core Structure | R1 (at Indanone C5) | R2 (Substituent on Piperidine/Benzyl) | AChE IC50 (nM) | Reference |

| Donepezil | 1-Indanone | OCH₃ | -CH₂-piperidine-benzyl (dimethoxy) | ~5.7 | [9] |

| Compound 2 | 1-Indanone | OCH₃ | -CH₂-piperidine-benzyl (dimethoxy) | 0.78 (µM) | [9] |

| Compound 3 | 1-Indanone | H | 2-fluorobenzyl piperazine acetamide | 60 (µM) | [9] |

| Compound 4 | 1-Indanone | OCH₃ | 4-fluorobenzyl piperazine | 81 | [9] |

| Compound 5 | 1-Indanone | OCH₃ | 2-fluorobenzyl piperazine | 120 | [9] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and evaluate the potency of inhibitors. [10] Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Fluorinated indanone derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. [10]Prepare serial dilutions of the fluorinated indanone derivative.

-

Plate Setup: In a 96-well plate, add the following in triplicate:

-

Blank: Phosphate buffer.

-

Control (100% Activity): Phosphate buffer, AChE solution, and buffer (or DMSO).

-

Test Wells: Phosphate buffer, AChE solution, and the fluorinated indanone derivative at various concentrations. [10]3. Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 15 minutes. [10]4. Reaction Initiation: Add ATCI and DTNB solutions to each well (except the blank). [10]5. Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. [10]6. Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

-

Conclusion

Fluorinated indanone derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine atoms into the indanone scaffold provides a powerful means to fine-tune their biological activity, leading to the development of potent and selective agents with therapeutic potential in oncology, inflammation, and neurodegenerative diseases. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.

References

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available from: [Link]

-

Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available from: [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. Available from: [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. Available from: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments. Available from: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. Available from: [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Available from: [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - Frontiers. Available from: [Link]

-

Multifunctional indanone–chalcone hybrid compounds with anti-β-amyloid (Aβ) aggregation, monoamine oxidase B (MAO-B) inhibition and neuroprotective properties against Alzheimer's disease | Request PDF - ResearchGate. Available from: [Link]

-

Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC - NIH. Available from: [Link]

-

In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed. Available from: [Link]

-

Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - MDPI. Available from: [Link]

-

Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed. Available from: [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed. Available from: [Link]

-

(PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - ResearchGate. Available from: [Link]

-

Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. benchchem.com [benchchem.com]

7-Chloro-4-fluoro-1-indanone literature review

An In-Depth Technical Guide to 7-Chloro-4-fluoro-1-indanone: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a "privileged scaffold" in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make this compound a highly valuable and versatile building block for the synthesis of complex molecular architectures aimed at a wide range of biological targets.

The indanone core is a structural motif found in numerous biologically active compounds, demonstrating potent activities as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The introduction of a fluorine atom, a common strategy in modern drug design, often enhances binding affinity to target proteins and improves pharmacokinetic profiles. Consequently, this compound is a key intermediate for researchers and drug development professionals seeking to create novel therapeutics with improved efficacy and safety profiles. This guide provides an in-depth review of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its use in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While exhaustive experimental spectroscopic data is not widely published, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[3][4]

| Property | Value | Source(s) |

| CAS Number | 881190-28-9 | [5][6][7] |

| Molecular Formula | C₉H₆ClFO | [3][5] |

| Molecular Weight | 184.59 g/mol (Isotopic: 184.0091) | [3][5] |

| Appearance | Expected to be a solid | N/A |

| Purity | Typically >97% from suppliers | [5][7] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with complex splitting patterns due to both proton-proton and proton-fluorine couplings. The two methylene groups in the five-membered ring will appear as multiplets in the aliphatic region (approx. 2.5-3.5 ppm).[8][9] |

| ¹³C NMR | The carbon NMR spectrum should display nine unique signals. The carbonyl carbon will be the most downfield signal (~190-205 ppm). The aromatic carbons will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.[9][10] |

| IR (Infrared) | The IR spectrum's most prominent feature will be a strong absorption band for the ketone carbonyl group (C=O) at approximately 1710-1730 cm⁻¹. Other expected peaks include aromatic C-H stretching (~3050-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and a strong C-F stretching band (~1250 cm⁻¹).[4][11] |

| MS (Mass Spec) | The mass spectrum is predicted to show a strong molecular ion peak [M]⁺ at m/z 184, corresponding to the molecular weight. A characteristic fragment at m/z 156, resulting from the loss of a neutral carbon monoxide (CO) molecule, is also expected, which is a common fragmentation pathway for cyclic ketones.[3][4] |

Synthesis of this compound

The most reliable and widely applicable method for synthesizing substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][12] This reaction involves the cyclization of the carboxylic acid (or its more reactive acid chloride derivative) onto the aromatic ring using a strong acid catalyst.

The logical precursor for this compound is 3-(2-chloro-5-fluorophenyl)propanoic acid. The cyclization is directed by the activating effect of the alkyl chain and the electronic nature of the halogen substituents, leading to the formation of the desired indanone ring system.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for Friedel-Crafts cyclization to form 1-indanones.[1][13]

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2-chloro-5-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more electrophilic acid chloride is crucial for facilitating the subsequent intramolecular acylation. Oxalyl chloride is an effective reagent for this transformation under mild conditions.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C in an ice bath.

-

Add a solution of the crude acid chloride from Step 1 in anhydrous DCM dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality: Aluminum chloride is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acid chloride, significantly increasing its electrophilicity and promoting the intramolecular attack by the electron-rich aromatic ring to form the desired five-membered ring.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the ketone functional group and the activated methylene position alpha to the carbonyl. This allows for a wide range of derivatization reactions, which are essential for structure-activity relationship (SAR) studies in drug discovery.

Caption: Common derivatization reactions of the indanone scaffold.

-

Reactions at the Carbonyl Group: The ketone can be readily reduced to the corresponding alcohol (indanol) using reducing agents like sodium borohydride (NaBH₄).[14] It can also undergo reductive amination to introduce amine functionalities, which are critical for modulating solubility and forming salt-forms of drug candidates.

-

Reactions at the α-Methylene Position: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base. The resulting enolate can participate in various reactions, such as aldol condensations with aromatic aldehydes to form 2-benzylidene-1-indanone derivatives, which have shown significant anticancer activity.[1] Alkylation at this position is also a common strategy to introduce further diversity.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common due to the presence of two deactivating halogens, under specific conditions, the fluorine or chlorine atom could potentially be displaced by strong nucleophiles, although this would require harsh conditions.

Applications in Medicinal Chemistry

Substituted 1-indanones are privileged structures in drug discovery due to their rigid framework, which allows for precise orientation of functional groups for optimal interaction with biological targets.[1][14]

-

Anticancer Agents: Many indanone derivatives, particularly 2-benzylidene derivatives, have been reported to exhibit potent cytotoxicity against various human cancer cell lines by inhibiting tubulin polymerization.[1]

-

Anti-inflammatory and Analgesic Agents: The indanone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[12] Its derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in pain and inflammation pathways.[12]

-

Antimicrobial Agents: Derivatives of halogenated indanones have been synthesized and evaluated for their antibacterial and antifungal properties, showing broad-spectrum activity against various pathogens.[15]

-

Neurodegenerative Diseases: The 1-indanone core is famously a key structural component of Donepezil, a leading drug for the symptomatic treatment of Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[14] This highlights the potential of this compound as a starting point for novel neurotherapeutics.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds like 5-chloro-1-indanone and 1-indanone provide a reliable guide for safe handling.[16][17][18]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[18][19]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and inhalation of vapors or dust. Wash hands thoroughly after handling.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[16][20]

This compound is not classified as a hazardous substance according to most available data for similar structures, but good laboratory practice should always be followed.[19]

References

-

PubChemLite. This compound (C9H6ClFO). Available at: [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. 4-CHLORO-7-FLUORO-1-INDANONE. Available at: [Link]

-

Oakwood Chemical. 7-Chloro-1-indanone. Available at: [Link]

-

Cholewiński, G., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Available at: [Link]

-

Scribd. 1H NMR Analysis of Compound 7. Available at: [Link]

- Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone.

-

Cole-Parmer. Material Safety Data Sheet - 1-Indanone, 99+%. Available at: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7. Available at: [Link]

-

SpectraBase. 7-Chloro-4-chromanone. Available at: [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available at: [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. This compound - CAS:881190-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 881190-28-9 [chemicalbook.com]

- 7. CAS 881190-28-9 | 2717-7-03 | MDL MFCD11518579 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]

- 16. fishersci.com [fishersci.com]

- 17. westliberty.edu [westliberty.edu]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Page loading... [wap.guidechem.com]

The Indanone Nucleus: A Privileged Scaffold in Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a cornerstone in medicinal chemistry and synthetic organic chemistry. Its rigid, yet adaptable, framework has proven to be a fertile ground for the development of a diverse array of therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery and history of substituted indanones, from their early synthetic origins to their contemporary applications in drug development. We will delve into the evolution of synthetic methodologies, dissect the intricate structure-activity relationships of key indanone-based drugs, and provide detailed experimental protocols for their preparation. This guide is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into this remarkable class of compounds.

A Historical Perspective: The Genesis of Indanone Synthesis

The journey of substituted indanones began with the advent of intramolecular cyclization reactions, a powerful strategy for constructing cyclic systems. The early 20th century witnessed the pioneering work that laid the foundation for the synthesis of the indanone core.

The Dawn of Intramolecular Friedel-Crafts Acylation

The first synthesis of an unsubstituted 1-indanone was reported in the 1920s, utilizing the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride.[1] This reaction, typically promoted by a strong Lewis acid such as aluminum chloride, involves the electrophilic attack of an in situ generated acylium ion onto the tethered aromatic ring.[2]

While effective, these early methods often required harsh reaction conditions and stoichiometric amounts of the Lewis acid, limiting their substrate scope and functional group tolerance. Over the decades, significant advancements have been made to render this transformation more efficient and environmentally benign. The use of milder Lewis acids, Brønsted acids, and even solid-supported catalysts has expanded the utility of the intramolecular Friedel-Crafts acylation for the synthesis of a wide range of substituted indanones.[3][4][5]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propanoic Acid

This protocol describes a classic approach to the synthesis of a substituted 1-indanone using a strong acid catalyst.

Materials:

-

3-(4-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 3-(4-methoxyphenyl)propanoic acid (1.0 g, 5.55 mmol) in dichloromethane (20 mL) at 0 °C, slowly add polyphosphoric acid (10 g).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water (100 mL) and stir vigorously for 30 minutes.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 5-methoxy-1-indanone.

The Emergence of Modern Synthetic Strategies

The latter half of the 20th century and the beginning of the 21st century saw a paradigm shift in indanone synthesis, with the development of more sophisticated and versatile methodologies.

The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, has become a powerful method for the synthesis of cyclopentenones, including indanones.[6][7] In the context of indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as common precursors.[6] The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by deprotonation to yield the indanone product.[6]

Caption: Generalized workflow for Nazarov cyclization.

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the construction of the indanone framework is no exception. Several palladium-catalyzed strategies have been developed, offering high efficiency and functional group tolerance. These include:

-

Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.

-

Carbonylative Cyclization: This powerful method constructs the indanone ring by incorporating a molecule of carbon monoxide.

-

Intramolecular α-Arylation of Ketones: This approach directly forms the C-C bond between a ketone enolate and an aryl halide, offering high atom economy.[8]

Caption: Key steps in Palladium-catalyzed indanone synthesis.

The Indanone Scaffold in Medicinal Chemistry: A Privileged Structure

The rigid, planar structure of the indanone nucleus, combined with its amenability to substitution, has made it a "privileged scaffold" in medicinal chemistry. This means that the indanone core can be found in a wide variety of biologically active compounds targeting different receptors and enzymes. Substituted indanones have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][9][10]

Donepezil: A Landmark Achievement in Alzheimer's Disease Therapy

Perhaps the most prominent example of a substituted indanone in medicine is donepezil , marketed under the brand name Aricept®. Approved by the FDA in 1996, donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.